![molecular formula C48H32 B13100158 9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene](/img/structure/B13100158.png)
9-([1,1'-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple aromatic rings, which contribute to its stability and reactivity
Vorbereitungsmethoden
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl and naphthalene moieties. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its stable aromatic structure.
Wirkmechanismus
The mechanism by which 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its interaction with aromatic systems. The compound can engage in π-π stacking interactions, which are crucial in stabilizing molecular assemblies in materials science. In biological systems, its fluorescent properties allow it to bind to specific proteins or nucleic acids, enabling visualization and tracking of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-([1,1’-Biphenyl]-4-yl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene include:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a scintillator in radiation detection.
1,1’-Biphenyl-4-yl-10-phenylanthracene: Similar in structure but with different substitution patterns, affecting its electronic properties.
4-(4-Phenylnaphthalen-1-yl)phenyl derivatives: These compounds share the naphthalene and phenyl groups, contributing to their stability and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of aromatic compounds in scientific research and industry.
Eigenschaften
Molekularformel |
C48H32 |
|---|---|
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
9-[4-(4-phenylnaphthalen-1-yl)phenyl]-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C48H32/c1-3-13-33(14-4-1)34-23-27-37(28-24-34)47-43-19-9-11-21-45(43)48(46-22-12-10-20-44(46)47)38-29-25-36(26-30-38)40-32-31-39(35-15-5-2-6-16-35)41-17-7-8-18-42(40)41/h1-32H |
InChI-Schlüssel |
UJWXNVGRBXQCDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=C(C8=CC=CC=C87)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


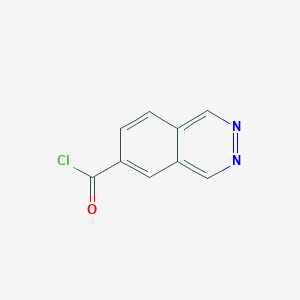

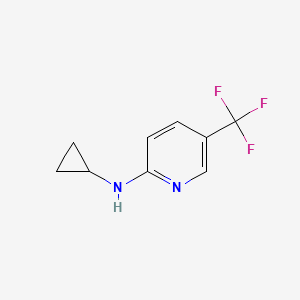
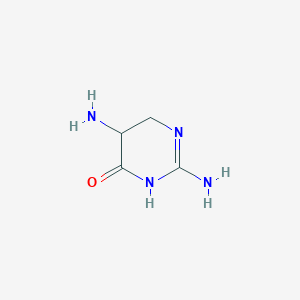
![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)
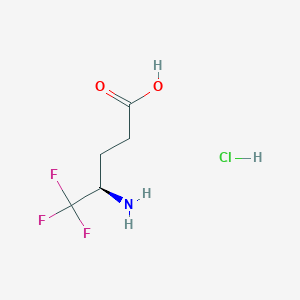

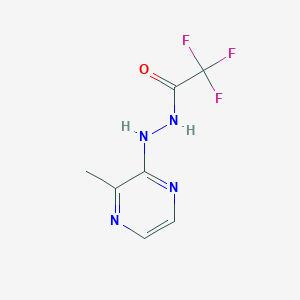

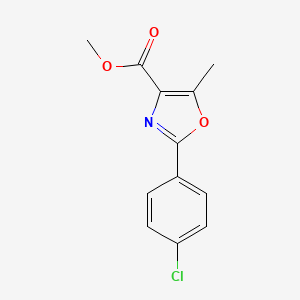
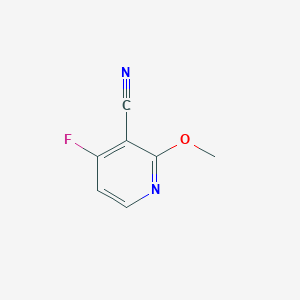
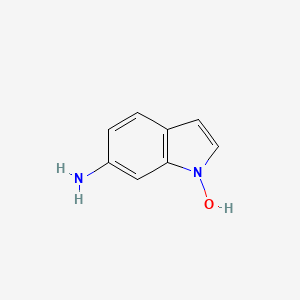
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)
